1-(4-Isopropoxyphenyl)-N-methylmethanamine
Description
Overview of Aryl-Alkyl Amine Class Compounds in Chemical Research
Aryl-alkyl amines are a broad and significant class of organic compounds characterized by an aryl group (an aromatic ring) and an alkyl group attached to a nitrogen atom. This structural motif is a cornerstone in medicinal chemistry and materials science. These compounds are derived from ammonia (B1221849) by replacing one or more hydrogen atoms with aryl and alkyl substituents. semanticscholar.org
The versatility of the aryl-alkyl amine scaffold allows for a vast number of derivatives with a wide array of chemical and biological properties. They are integral to the development of pharmaceuticals, agrochemicals, and dyes. chemicalbook.com Many compounds within this class act as crucial intermediates in the synthesis of more complex molecules. chemicalbook.com
Rationale for Investigating 1-(4-Isopropoxyphenyl)-N-methylmethanamine
While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the study of structurally similar compounds. The molecule combines three key features that are of significant interest in chemical and pharmaceutical research: a substituted phenyl ring, an N-methylated amine, and an isopropoxy group.
The N-methylbenzylamine core is a common feature in many biologically active compounds. N-methylation can significantly alter the pharmacological profile of a compound, influencing its potency, selectivity, and metabolic stability. The benzylamine (B48309) structure itself is a known monoamine oxidase inhibitor (MAOI), and its derivatives have been explored for various therapeutic applications. wikipedia.org
The presence of a 4-isopropoxy group on the phenyl ring is also of considerable interest. Alkoxy substituents, such as the isopropoxy group, can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The study of related 4-alkoxybenzylamines is driven by the need to understand how such modifications impact biological activity. For instance, research into 4-(4-alkylphenoxy)benzylamines has been pursued for their potential as intermediates in the synthesis of insecticides and acaricides. google.com
Therefore, the investigation of this compound is likely driven by the desire to explore new chemical space and to understand the structure-activity relationships of N-methylated benzylamine derivatives with potentially favorable pharmacokinetic properties conferred by the isopropoxy group.
Historical Perspective of Related Chemical Scaffolds and their Academic Significance
The academic significance of chemical scaffolds related to this compound, namely benzylamine and its derivatives, is well-established. Benzylamine, a simple yet versatile molecule, has been a subject of scientific inquiry for over a century. Its derivatives have been instrumental in the development of various pharmaceuticals. A notable historical example is the use of benzylamine hydrochloride to treat motion sickness for NASA astronaut John Glenn. wikipedia.org
The broader class of phenethylamines, which are structurally related to benzylamines, also has a rich history in chemical and medical research. This family includes endogenous neurotransmitters like dopamine (B1211576) and norepinephrine, highlighting the inherent biological relevance of this scaffold.
In the realm of synthetic organic chemistry, benzylamines are frequently used as protecting groups for amines due to their relative stability and the ease with which they can be removed. wikipedia.org The development of efficient methods for the synthesis of N-substituted benzylamines, including N-methylated derivatives, has been an ongoing area of research, reflecting their importance as building blocks in organic synthesis. acs.orgchemicalbook.com The continuous exploration of new derivatives and synthetic routes underscores the enduring academic and industrial interest in this class of compounds.
Detailed Research Findings
Chemical Properties of this compound and Related Compounds
| Property | This compound | 4-Methoxy-N-methylbenzylamine |
| CAS Number | 41690-88-4 | 702-24-9 |
| Molecular Formula | C₁₁H₁₇NO | C₉H₁₃NO |
| Molecular Weight | 179.26 g/mol | 151.21 g/mol |
| Form | Not specified | Liquid |
| Density | Not specified | 1.008 g/mL at 25 °C |
| Refractive Index | Not specified | n20/D 1.529 |
Data for 4-Methoxy-N-methylbenzylamine sourced from sigmaaldrich.com
The synthesis of N-methylated benzylamines is a well-established area of organic chemistry. Common methods include the reductive amination of benzaldehydes with methylamine (B109427) or the N-alkylation of benzylamine with a methylating agent. For instance, a practical, large-scale synthesis of N-benzyl-α-methyl benzylamine involves the palladium-catalyzed hydrogenation of the corresponding imine. acs.org Similar strategies could likely be employed for the synthesis of this compound from 4-isopropoxybenzaldehyde (B92280) and methylamine.
Research on related compounds provides insights into the potential utility of this chemical class. For example, studies on benzylamine derivatives have explored their effects on food intake in animal models, suggesting a potential role in modulating biological pathways related to appetite. chemicalbook.com Furthermore, the development of novel catalytic systems for the synthesis of benzylamine derivatives remains an active area of research, indicating the ongoing demand for these compounds as intermediates in various fields. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-(4-propan-2-yloxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)13-11-6-4-10(5-7-11)8-12-3/h4-7,9,12H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKPSSYVVNCFIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Analytical Methodologies for the Characterization and Quantification of 1 4 Isopropoxyphenyl N Methylmethanamine
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, allowing for the separation of complex mixtures into their individual components. For 1-(4-Isopropoxyphenyl)-N-methylmethanamine, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are principal techniques for analysis.
High-Performance Liquid Chromatography (HPLC) Method Development for this compound
HPLC is a highly versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds. The development of a robust HPLC method for this compound involves the careful optimization of several key parameters.
The choice of stationary phase is critical for achieving effective separation. For phenethylamine (B48288) derivatives like this compound, reversed-phase columns are a common starting point.
C8 (Octyl-silica) : A C8 column offers slightly less retention than a C18, which can be advantageous if the analyte is too strongly retained on a C18 phase, leading to excessively long run times or poor peak shape.
Phenyl-Hexyl : Columns with phenyl-hexyl stationary phases can offer alternative selectivity for aromatic compounds due to π-π interactions between the phenyl rings of the stationary phase and the analyte. This can be particularly useful in separating isomers or closely related impurities.
Polar-Embedded Phases : For more polar analytes or when using highly aqueous mobile phases, polar-embedded stationary phases (e.g., with embedded amide or carbamate (B1207046) groups) can provide better peak shapes for basic compounds and prevent phase collapse.
A study on the HPLC analysis of phenethylamine and indoloquinazoline alkaloids evaluated the performance of a polyethylene (B3416737) glycol (PEG) stationary phase in comparison to C18 columns, demonstrating good linearity, precision, and accuracy. nih.gov
Table 1: Common HPLC Stationary Phases for Analysis of Substituted Phenethylamines
| Stationary Phase | Principle of Separation | Typical Analytes |
|---|---|---|
| C18 (Octadecyl-silica) | Reversed-phase (hydrophobic interactions) | Moderately polar to nonpolar compounds |
| C8 (Octyl-silica) | Reversed-phase (less hydrophobic than C18) | Compounds with slightly higher polarity |
| Phenyl-Hexyl | Reversed-phase with π-π interactions | Aromatic and moderately polar compounds |
The mobile phase composition is a powerful tool for controlling retention and selectivity in HPLC. For the analysis of this compound, a typical reversed-phase mobile phase would consist of a mixture of an aqueous component and an organic modifier.
Aqueous Component : This is usually water, often with a buffer to control pH. For a basic compound like this compound, maintaining a consistent pH is crucial for reproducible retention times and good peak shape. Common buffers include phosphate, acetate, or formate.
Organic Modifier : Acetonitrile and methanol (B129727) are the most common organic modifiers. Acetonitrile generally provides lower viscosity and better UV transparency at low wavelengths. The choice between the two can affect selectivity.
Gradient Elution : A gradient elution, where the proportion of the organic modifier is increased over the course of the analysis, is often employed. This allows for the elution of a wide range of compounds with varying polarities within a reasonable timeframe. A typical gradient might start at a low percentage of organic modifier to retain the analyte and then ramp up to elute more strongly retained impurities.
For instance, a sensitive HPLC method for the determination of 2-phenylethylamine in human urine utilized an isocratic separation with an Erbasil S C18 reversed-phase column. nih.gov
Effective detection is paramount for accurate quantification. Ultraviolet-Visible (UV-Vis) spectroscopy is a common detection method for chromophoric compounds like this compound. hunterlab.com
UV-Vis and Diode Array Detectors (DAD) : The presence of the isopropoxyphenyl group in the molecule results in UV absorbance. nih.gov To determine the optimal detection wavelength, a UV spectrum of the compound is typically run from approximately 200 to 400 nm. youtube.com The wavelength of maximum absorbance (λmax) is then selected for quantification to achieve the highest sensitivity. A Diode Array Detector (DAD) is particularly useful as it acquires the entire UV spectrum at each point in the chromatogram, which can aid in peak identification and purity assessment. The λmax for similar aromatic compounds is often in the range of 220-280 nm.
Fluorescence Detection : In some cases, if the native fluorescence of the compound is significant or if a fluorescent derivatizing agent is used, a fluorescence detector can offer higher sensitivity and selectivity than a UV-Vis detector. nih.gov
Mass Spectrometry (MS) : Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of specificity and can be used for definitive identification based on the mass-to-charge ratio of the analyte and its fragments.
The use of UV spectrophotometry is a well-established method for the qualitative and quantitative analysis of organic compounds in various applications, including pharmaceuticals. hunterlab.com
Gas Chromatography (GC) Considerations for Volatile Derivatives
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. While this compound itself may have limited volatility, it can be analyzed by GC, often after derivatization.
Derivatization : To increase volatility and improve chromatographic peak shape, derivatization is a common strategy for compounds containing polar functional groups like amines. Acylation, silylation, or chloroformylation are common derivatization reactions. For example, N-chloroacetyl derivatives of phenylethylamine enantiomers have been successfully analyzed by GC. sigmaaldrich.com
Column Selection : A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is often suitable for the analysis of derivatized phenethylamines. nih.gov
Detector : A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides good sensitivity. For definitive identification, a Mass Spectrometer (MS) is the detector of choice, providing structural information through fragmentation patterns. nih.gov
Chiral Chromatography for Enantiomeric Purity Assessment
Since this compound contains a chiral center, it can exist as two enantiomers. The separation and quantification of these enantiomers are crucial as they may exhibit different biological activities. Chiral chromatography is the primary method for this purpose. nih.gov
Chiral Stationary Phases (CSPs) : The most direct method for enantiomeric separation is the use of a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating the enantiomers of a broad range of chiral compounds, including amines. nih.govresearchgate.net For instance, the enantiomers of ketamine derivatives have been successfully separated using polysaccharide-based CSPs in HPLC. researchgate.net
Mobile Phase : The choice of mobile phase in chiral chromatography depends on the CSP and the analyte. For polysaccharide-based CSPs, normal-phase (e.g., hexane/isopropanol) or reversed-phase conditions can be used.
Chiral Derivatization : An alternative approach involves reacting the racemic mixture with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers can then be separated on a standard (achiral) HPLC or GC column. nih.gov
The enantiomeric purity of α-methylbenzylamine has been determined using chiral HPLC after derivatization. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name | |
|---|---|
| This compound | |
| 2-phenylethylamine | |
| α-methylbenzylamine |
Method Validation Parameters and Compliance
Method validation for a chemical compound like this compound would necessitate a thorough evaluation of several key parameters to ensure its suitability for quantitative analysis.
Specificity and Selectivity Studies
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity studies would involve analyzing blank samples, spiked samples, and samples containing potential interfering substances to demonstrate that the signal measured is solely from this compound. This is often demonstrated by the absence of interfering peaks at the retention time of the analyte in blank chromatograms and the ability to resolve the analyte peak from other components.
Linearity and Calibration Curve Establishment
Linearity studies determine the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve would be established by analyzing a series of standards of known concentrations. The relationship between concentration and the instrumental response is typically evaluated by linear regression analysis. nih.gov The correlation coefficient (r) or coefficient of determination (R²) is expected to be close to 1, indicating a strong linear relationship. nih.gov
Hypothetical Linearity Data for this compound Analysis
| Parameter | Hypothetical Value |
|---|---|
| Linearity Range | 1 - 100 µg/mL |
| Number of Points | 7 |
| Regression Equation | y = 1500x + 50 |
| Coefficient of Determination (R²) | > 0.998 |
| Residuals | Randomly distributed around zero |
This table is for illustrative purposes only, as no specific data for this compound is available.
Precision Analysis (Repeatability and Intermediate Precision)
Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).
Repeatability (Intra-assay precision) is assessed by performing the analysis in the same laboratory, by the same analyst, on the same instrument, over a short period.
Intermediate Precision (Inter-assay precision) evaluates the variations within a laboratory, such as on different days, with different analysts, or on different equipment.
Hypothetical Precision Data for this compound Analysis
| Concentration Level | Repeatability (%RSD) | Intermediate Precision (%RSD) |
|---|---|---|
| Low | < 2.0% | < 3.0% |
| Medium | < 1.5% | < 2.5% |
| High | < 1.0% | < 2.0% |
This table is for illustrative purposes only, as no specific data for this compound is available.
Robustness Evaluation against Method Parameter Variations
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, this could involve varying the pH of the mobile phase, the column temperature, or the flow rate. For a GC-MS method, variations in the temperature program or gas flow rate might be investigated. The stability of the analytical results would be assessed to determine the method's operational limits.
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Hypothetical LOD and LOQ Data for this compound Analysis
| Parameter | Hypothetical Value |
|---|---|
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
This table is for illustrative purposes only, as no specific data for this compound is available.
Computational Chemistry and Molecular Modeling of 1 4 Isopropoxyphenyl N Methylmethanamine
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net By identifying the physicochemical properties that are critical for a compound's activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules. researchgate.net
The development of robust QSAR models is a critical step in understanding the structural requirements for the activity of 1-(4-Isopropoxyphenyl)-N-methylmethanamine analogues at their biological targets, such as monoamine transporters. Both 2D and 3D-QSAR approaches can be employed to achieve this.
2D-QSAR: In 2D-QSAR, the biological activity is correlated with molecular descriptors that are calculated from the 2D representation of the molecules. These models are computationally less intensive and can be developed relatively quickly. For a series of phenethylamine (B48288) analogues, 2D-QSAR models can elucidate the importance of various structural features, such as the nature of the substituent on the phenyl ring and the length and branching of the alkylamine side chain, in determining their inhibitory activity on dopamine (B1211576) reuptake. nih.govmdpi.com For instance, studies on phenethylamine derivatives have shown that compounds with longer alkyl groups and smaller ring sizes at the alkylamine position tend to have stronger inhibitory activities. nih.govmdpi.com
3D-QSAR: Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationships by considering the 3D properties of the molecules. nih.govnih.gov These methods require the alignment of the molecules in a common coordinate system, which is often guided by a pharmacophore model or the binding mode of a known ligand. nih.govnih.gov
For analogues of this compound, 3D-QSAR studies can reveal the importance of steric, electrostatic, and hydrophobic fields for their interaction with the target receptor. researchgate.netnih.gov For example, CoMFA and CoMSIA studies on phenethylamine analogues have highlighted the significance of bulky substituents at certain positions for enhanced activity, as well as the favorable and unfavorable regions for electrostatic interactions. nih.gov The results are often visualized as contour maps, where different colored regions indicate areas where specific properties are either favorable or unfavorable for activity. researchgate.net
A hypothetical 3D-QSAR study on this compound analogues might reveal that:
Steric Fields (Green and Yellow Contours): Green contours might indicate regions where bulky groups, like the isopropoxy group, are favorable for activity, while yellow contours could highlight areas where steric bulk is detrimental.
Electrostatic Fields (Red and Blue Contours): Red contours could signify regions where electron-withdrawing groups enhance activity, while blue contours might indicate areas where electron-donating groups are preferred. researchgate.net
Hydrophobic Fields (Yellow and White/Gray Contours): Yellow contours could show regions where hydrophobic substituents increase activity, and white or gray contours might indicate areas where hydrophilic groups are favored. researchgate.net
The foundation of any QSAR model is the set of molecular descriptors used to represent the chemical structures. researchgate.net These descriptors can be broadly categorized into several classes, including 0D (e.g., molecular weight), 1D (e.g., counts of atoms and bonds), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors. researchgate.net
For this compound and its analogues, a variety of descriptors can be generated to capture their structural and physicochemical properties.
SMILES-based Descriptors: The Simplified Molecular Input Line Entry System (SMILES) is a line notation for encoding molecular structures. nih.govmdpi.com Descriptors can be derived directly from the SMILES strings, capturing information about the presence of specific fragments and atomic arrangements. nih.govmdpi.com These descriptors have the advantage of being conformation-independent and easy to calculate. nih.govmdpi.com
Graph-based Descriptors: In this approach, molecules are represented as graphs, where atoms are vertices and bonds are edges. researchgate.netnih.gov Various topological indices can then be calculated from these graphs to describe molecular size, shape, branching, and complexity. researchgate.netnih.gov These descriptors are also 2D in nature and have been successfully used in QSAR studies of various classes of compounds. researchgate.netnih.gov
The selection of the most relevant descriptors is a crucial step in building a predictive QSAR model. Techniques such as genetic algorithms and stepwise multiple linear regression are often employed to identify a subset of descriptors that have the highest correlation with the biological activity while minimizing inter-correlation among themselves. nih.gov
| Descriptor Type | Example Descriptors for Phenethylamine Analogues | Relevance |
| SMILES-based | Presence/absence of specific functional groups (e.g., 'c1ccc(O)cc1' for a phenol), Counts of specific atom types (e.g., 'N') | Captures key structural motifs and elemental composition directly from the chemical notation. nih.govmdpi.com |
| Graph-based | Wiener index (path number), Balaban index (distance-based topological index), Kier & Hall connectivity indices | Quantifies molecular size, branching, and overall topology, which can influence receptor binding and pharmacokinetic properties. researchgate.netnih.gov |
| 3D Descriptors | Molecular volume, Surface area, Dipole moment | Describes the three-dimensional shape and electronic properties of the molecule, which are crucial for ligand-receptor interactions. nih.govnih.gov |
The statistical validation of a QSAR model is essential to ensure its robustness, reliability, and predictive power. researchgate.net Several statistical parameters are commonly used for this purpose:
Coefficient of Determination (R²): This parameter measures the goodness of fit of the model, indicating the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors). clinmedjournals.org A value close to 1 indicates a good fit. clinmedjournals.org
Cross-validated R² (Q²): This is a more robust measure of the model's predictive ability, typically calculated using a leave-one-out or leave-many-out cross-validation procedure. clinmedjournals.org A high Q² value (generally > 0.5) suggests good internal predictivity. clinmedjournals.org
Mean Absolute Error (MAE): This metric represents the average absolute difference between the predicted and observed activities, providing a measure of the prediction error in the original units of activity.
Y-randomization: This is a crucial validation technique to ensure that the developed QSAR model is not a result of chance correlation. nih.gov The biological activity data (Y-vector) is randomly shuffled, and a new QSAR model is built with the original descriptor matrix. This process is repeated multiple times. A robust model should have significantly lower R² and Q² values for the randomized models compared to the original model. nih.gov
| Statistical Parameter | Acceptable Value | Description |
| R² | > 0.6 | Measures the proportion of variance in the activity that is explained by the model. clinmedjournals.org |
| Q² (Leave-One-Out) | > 0.5 | Assesses the internal predictive power of the model. clinmedjournals.org |
| MAE | As low as possible | Indicates the average magnitude of the errors in the predictions. |
| Y-randomization R² and Q² | Close to zero | Confirms that the model is not due to chance correlation. nih.gov |
Molecular Docking Investigations
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.netnih.gov This technique is invaluable for understanding the molecular basis of ligand-receptor interactions and for virtual screening of compound libraries to identify potential new inhibitors. researchgate.netnih.gov For this compound and its analogues, molecular docking can provide insights into their binding modes within the active sites of monoamine transporters like the serotonin (B10506) transporter (SERT) and the dopamine transporter (DAT). nih.govresearchgate.net
The first step in a molecular docking study is the preparation of the ligand. This involves generating a 3D structure of the molecule and assigning appropriate atom types and partial charges. For flexible molecules like this compound, it is crucial to perform a conformational search to generate a representative ensemble of low-energy conformations. nih.govresearchgate.net This is because the bioactive conformation (the conformation the ligand adopts when bound to the receptor) may not be the lowest energy conformation in solution. nih.govresearchgate.net Various methods, such as systematic searches, random searches, and molecular dynamics simulations, can be used for conformational sampling. nih.govresearchgate.net
The next step is to define the binding site on the receptor and to generate a grid that represents the energetic properties of this site. clinmedjournals.org The binding site can be identified based on the location of a co-crystallized ligand in an experimental structure of the receptor or by using computational methods that predict potential binding pockets. clinmedjournals.org For monoamine transporters like SERT and DAT, the central binding site, where the endogenous substrates bind, is the primary target for docking studies of inhibitors. nih.govresearchgate.net This site is typically located within the transmembrane domain of the protein. nih.govresearchgate.net
Once the binding site is defined, a grid is generated that encompasses this region. clinmedjournals.org The grid points store pre-calculated values for the steric and electrostatic interactions between the receptor and a probe atom. clinmedjournals.org This pre-calculation significantly speeds up the docking process, as the interaction energies for different ligand poses can be rapidly evaluated by looking up the values in the grid. clinmedjournals.org
Studies on phenethylamine derivatives have identified key amino acid residues within the binding sites of monoamine transporters that are important for ligand recognition. nih.govresearchgate.net For example, in the dopamine transporter, residues in transmembrane helices 1, 3, and 6 have been shown to be crucial for the binding of phenethylamine inhibitors. nih.govmdpi.com In the serotonin transporter, residues such as Tyr95, Asp98, Ile172, Tyr176, and Phe335 have been implicated in the binding of various inhibitors. idrblab.orgnih.gov Docking studies of this compound analogues into these sites can help to rationalize their structure-activity relationships and to design new compounds with improved affinity and selectivity.
Analysis of Predicted Binding Modes and Interaction Energies (e.g., Glide Score)
Due to the structural similarity of this compound to known monoamine oxidase (MAO) inhibitors and serotonin transporter (SERT) ligands, it is plausible to hypothesize its interaction with these targets. nih.govwikipedia.orgnih.gov Molecular docking simulations, a key computational tool, can predict the preferred orientation of a ligand when bound to a protein target and estimate the strength of this interaction. The Glide (Grid-based Ligand Docking with Energetics) scoring function is a widely used metric to estimate the binding affinity, where a more negative score indicates a stronger predicted interaction. royalsocietypublishing.orgbiointerfaceresearch.com
While specific Glide scores for this compound are not available in the current literature, we can extrapolate potential interaction energies based on studies of similar N-methyl benzylamine (B48309) and amphetamine analogues with MAO-A and MAO-B. nih.govnih.gov For instance, docking studies of benzylamine derivatives into the active site of MAO-B have revealed the importance of the benzylamine moiety for binding. nih.gov
A hypothetical docking study of this compound into the active sites of MAO-A and MAO-B could yield Glide scores in a range observed for other inhibitors. The isopropoxyphenyl group would likely occupy a hydrophobic pocket within the active site, while the protonated secondary amine could form crucial electrostatic interactions.
Table 1: Hypothetical Glide Docking Scores of this compound and Analogues against MAO-A and MAO-B
| Compound | Target Protein | Hypothetical Glide Score (kcal/mol) | Key Predicted Interactions |
| This compound | MAO-A | -7.5 | Pi-pi stacking with aromatic residues, hydrogen bonding of the amine |
| This compound | MAO-B | -8.2 | Hydrophobic interactions of the isopropoxy group, salt bridge with catalytic residues |
| Amphetamine | MAO-A | -6.8 | Electrostatic and hydrophobic interactions |
| Selegiline (MAO-B inhibitor) | MAO-B | -9.5 | Covalent and non-covalent interactions |
Note: The Glide scores presented in this table are hypothetical and for illustrative purposes, based on typical ranges seen for similar inhibitors.
Identification of Key Interacting Residues and Hydrogen Bonding Networks
The binding of a ligand within a protein's active site is stabilized by a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. For this compound, the key interacting residues would likely be within the active sites of MAO-A or MAO-B.
In the context of MAO-B, the active site is characterized by a hydrophobic "aromatic cage" formed by residues such as Tyr398 and Tyr435, and the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov The isopropoxyphenyl ring of the compound would be expected to fit snugly into this hydrophobic pocket. The protonated secondary amine is crucial for forming a hydrogen bond network, potentially with the carbonyl oxygen of a backbone residue or with water molecules within the active site, which in turn interact with key residues.
For MAO-A, the active site is slightly larger and can accommodate different substitution patterns. royalsocietypublishing.org The key interacting residues would still involve aromatic and hydrophobic amino acids. The N-methyl group could also contribute to hydrophobic interactions within the binding pocket.
Table 2: Predicted Key Interacting Residues for this compound at MAO-B
| Interaction Type | Potential Interacting Residues in MAO-B |
| Hydrogen Bonding | Tyr435, Gln206, Cys172 (via water bridge) |
| Hydrophobic Interactions | Leu171, Phe168, Ile199, Trp119 |
| Pi-Pi Stacking | Tyr398, Tyr435 |
| Salt Bridge | Asp171 (if amine is protonated) |
Note: The residues listed are based on known interactions of similar inhibitors with MAO-B and represent a hypothetical binding mode.
Pharmacophore Modeling
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov
Derivation of Common Pharmacophoric Features for this compound and Analogues
Based on the structures of known MAO inhibitors and SERT ligands, a common pharmacophore model for compounds like this compound can be derived. researchgate.net This model would likely include:
A hydrophobic feature (HY): Representing the isopropoxyphenyl group.
A hydrogen bond acceptor (HBA): The oxygen atom of the isopropoxy group.
A positive ionizable feature (PI): The secondary amine, which is expected to be protonated at physiological pH.
An aromatic ring feature (AR): The phenyl ring.
The spatial arrangement of these features is critical for biological activity.
Conformational Analysis for Pharmacophore Generation
To generate a robust pharmacophore model, it is essential to perform a thorough conformational analysis of the ligand. This involves exploring the different possible three-dimensional arrangements of the molecule to identify the low-energy, biologically relevant conformation that is likely to bind to the target protein. For a flexible molecule like this compound, with several rotatable bonds, this step is crucial for accurately defining the spatial relationships between the pharmacophoric features.
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of this complex. nih.gov MD simulations can predict how the ligand and protein behave over time, providing insights into the stability of the binding mode, the flexibility of the protein, and the role of solvent molecules.
An MD simulation of this compound bound to a target like MAO-B would likely show that the isopropoxyphenyl group remains well-anchored in the hydrophobic pocket. The simulation could also reveal fluctuations in the hydrogen bonding network and the movement of flexible loops in the protein structure upon ligand binding. These dynamic insights are invaluable for understanding the complete picture of molecular recognition and for the rational design of more potent and selective analogues.
Conformational Stability Analysis of this compound
The relative energies of these conformers can be calculated using quantum mechanical methods, such as Density Functional Theory (DFT), or more computationally efficient molecular mechanics force fields. By systematically rotating the key dihedral angles and calculating the potential energy at each step, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them.
Dynamic Interactions of the Compound with Biological Macromolecules
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic interactions between a small molecule like this compound and biological macromolecules, such as proteins or nucleic acids. These simulations model the movement of atoms over time, providing a detailed picture of the binding process and the stability of the resulting complex.
In a typical MD simulation, the compound is placed in a simulation box with the target macromolecule, surrounded by solvent molecules (usually water) and ions to mimic physiological conditions. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom.
These simulations can reveal the key amino acid residues involved in binding, the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces), and the conformational changes that may occur in both the ligand and the protein upon binding. For this compound, the isopropoxy group could engage in hydrophobic interactions within a binding pocket, while the secondary amine is a potential hydrogen bond donor and acceptor.
The data from MD simulations can be used to calculate the binding free energy, which is a measure of the affinity of the compound for the target. This information is invaluable for understanding the molecular basis of the compound's biological activity and for the rational design of new molecules with improved properties.
Virtual Screening Techniques for Analog Discovery
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is much faster and more cost-effective than traditional high-throughput screening. There are two main types of virtual screening: ligand-based and structure-based.
Ligand-based virtual screening (LBVS) is used when the three-dimensional structure of the target is unknown. It relies on the knowledge of other molecules that bind to the target. A model, known as a pharmacophore, is built based on the common chemical features of the known active molecules. This pharmacophore model is then used to search for new compounds with a similar arrangement of features. For this compound, a pharmacophore model might include a hydrophobic group, a hydrogen bond acceptor/donor, and an aromatic ring.
Structure-based virtual screening (SBVS), on the other hand, is employed when the 3D structure of the target protein is available. This method involves docking a library of compounds into the binding site of the protein and scoring their potential interactions. The top-scoring compounds are then selected for further investigation.
Both techniques can be used to discover analogs of this compound with potentially different or improved activity profiles.
Computational Prediction of Enzymatic Interactions and Metabolic Pathways
Computational methods can also be used to predict how a compound like this compound might be metabolized in the body. The primary enzymes responsible for metabolizing foreign compounds are the cytochrome P450 (CYP) family of enzymes.
By docking the compound into the active sites of various CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9), it is possible to predict which enzyme is most likely to be responsible for its metabolism. These docking studies can also provide insights into the specific site on the molecule that is most susceptible to metabolic attack. For this compound, potential sites of metabolism include the N-methyl group (N-demethylation), the isopropoxy group (O-dealkylation), and the aromatic ring (hydroxylation).
Furthermore, quantum mechanical calculations can be used to predict the reactivity of different parts of the molecule, providing another way to estimate the most likely sites of metabolism. By combining these computational approaches, a comprehensive picture of the potential metabolic pathways of this compound can be constructed. This information is crucial for understanding the compound's pharmacokinetic profile and for identifying any potentially reactive metabolites.
Structure Activity Relationship Sar Studies of 1 4 Isopropoxyphenyl N Methylmethanamine and Its Analogues
Design and Synthesis of Structure-Activity Relationship Libraries
The foundation of any SAR study lies in the rational design and efficient synthesis of a library of analogue compounds. For the 1-(4-isopropoxyphenyl)-N-methylmethanamine scaffold, this involves systematically altering its three main components: the isopropoxy group, the N-methyl group, and the aromatic ring. The objective is to create a diverse set of molecules that probe the effects of steric bulk, lipophilicity, and electronic properties on biological activity.
The synthesis of these derivatives often employs established synthetic methodologies. A common approach to generating the core phenethylamine (B48288) structure is through reductive amination. The synthesis of the parent compound and its analogues could begin with a substituted benzaldehyde, in this case, 4-isopropoxybenzaldehyde (B92280). This aldehyde can be reacted with methylamine (B109427) to form an intermediate imine, which is then reduced using a reagent like sodium borohydride (B1222165) to yield the final N-methylmethanamine product.
To explore the role of the alkoxy group, a library can be synthesized from various 4-alkoxybenzaldehydes (e.g., methoxy (B1213986), ethoxy, propoxy). The synthesis of these precursors might involve the Williamson ether synthesis, coupling the corresponding phenol (B47542) (e.g., 4-hydroxybenzaldehyde) with an appropriate alkyl halide. For more complex derivatives, such as those with substitutions on the aromatic ring, multi-step synthetic routes are necessary. nih.gov For instance, creating derivatives with substituents at the 3-position (ortho to the methanamine side chain) can be achieved through methods like the Claisen rearrangement of an allyl ether followed by further functionalization. nih.gov More advanced synthetic strategies, including the Bucherer-Bergs reaction or Mitsunobu reaction, can also be employed to generate diverse libraries of related compounds for comprehensive SAR analysis. nih.govnih.gov
A typical design strategy for an SAR library of this scaffold is outlined below:
| Structural Position | Modifications | Rationale for Variation |
| Para-Alkoxy Group | -OCH₃, -OCH₂CH₃, -O(CH₂)₂CH₃, -OCH(CH₃)₂ | To probe the effect of size, bulk, and lipophilicity of the ether group. |
| N-Alkyl Group | -H, -CH₃, -CH₂CH₃, -CH(CH₃)₂ | To evaluate the impact of the amine substitution on basicity, lipophilicity, and hydrogen bonding potential. |
| Aromatic Ring | Substituents at ortho/meta positions (e.g., -F, -Cl, -CH₃, -CF₃) | To investigate the influence of electronic effects (electron-donating vs. electron-withdrawing) and steric hindrance on receptor interaction. |
Elucidation of Structural Modulations Impacting Biological Interactions
The 4-isopropoxy group is a defining feature of the parent molecule, significantly influencing its physicochemical properties and, consequently, its biological activity. This group imparts a combination of lipophilicity and steric bulk. In SAR studies of related compounds, the size of such alkoxy groups is often a critical determinant of potency.
Research on isopropoxy allylbenzene (B44316) derivatives has shown that the bulky isopropoxy group can play a crucial role in orienting the molecule within a binding site. nih.gov The size of the substituent can be a determining factor for fitting into a hydrophobic pocket of a receptor or enzyme. biomolther.org While a larger group like isopropoxy might enhance binding through increased van der Waals interactions compared to a smaller methoxy group, it could also introduce steric clashes that reduce affinity. nih.gov For example, in studies of soybean 15-lipoxygenase inhibitors, enlarging the size of an amide moiety on an isopropoxyphenyl ring led to increased inhibitory potency, suggesting a preference for larger, lipophilic groups in the binding pocket. nih.gov
The isopropoxy group also functions as an electron-donating group through resonance, increasing the electron density of the aromatic ring. nih.gov This electronic effect can influence the cation-π interactions between the aromatic ring and positively charged residues in a protein target.
Table 5.2.1: Hypothetical Impact of Alkoxy Substituent Size on Biological Activity Based on general principles from related phenethylamine and allylbenzene derivative studies.
| Compound | Para-Substituent | Relative Lipophilicity | Predicted Biological Activity | Rationale |
|---|---|---|---|---|
| Analogue 1 | -OCH₃ (Methoxy) | Low | Moderate | Provides electron donation; minimal steric bulk. |
| Analogue 2 | -OCH₂CH₃ (Ethoxy) | Medium | High | Balances increased lipophilic interaction with manageable size. |
| Analogue 3 | -OCH(CH₃)₂ (Isopropoxy) | High | Highest | Optimal size for hydrophobic pocket, maximizing favorable interactions. |
The substitution on the amine nitrogen is a classic site for modification in phenethylamine-based compounds. The presence of the N-methyl group in this compound has several important consequences compared to its primary amine (-NH₂) or other N-alkyl analogues.
Basicity and Hydrogen Bonding: The methyl group is weakly electron-donating, which slightly increases the basicity (pKa) of the nitrogen atom compared to the primary amine. This can enhance the strength of the ionic bond formed between the protonated amine and an acidic residue (e.g., aspartate) in a receptor binding site. biomolther.org However, it reduces the number of potential hydrogen bond donors from two (in -NH₂) to one (in -NHCH₃).
Steric Influence: The size of the N-substituent can directly impact binding affinity. Studies on N-substituted derivatives targeting opioid receptors have shown that increasing the size of the N-substituent from methyl to ethyl and butyl can increase activity, suggesting favorable nonpolar interactions with the receptor. nih.gov Conversely, some studies have found that N-alkyl substitution can reduce activity, indicating that a smaller substituent or even a primary amine is sometimes preferred. mdpi.com The optimal substituent size is highly dependent on the specific topology of the target binding site.
Table 5.2.2: Predicted Effects of N-Substitution on Receptor Interaction
| Compound | N-Substituent | H-Bond Donors | Relative Basicity | Predicted Interaction Profile |
|---|---|---|---|---|
| Analogue 5 | -H (Primary Amine) | 2 | Lower | Potentially forms more H-bonds; less lipophilic. |
| Analogue 6 | -CH₃ (N-Methyl) | 1 | Higher | Forms a strong ionic bond; good balance of lipophilicity and size. |
| Analogue 7 | -CH₂CH₃ (N-Ethyl) | 1 | Higher | Increased lipophilic interactions may enhance binding, if space permits. nih.gov |
Altering the substitution pattern on the aromatic ring is a powerful strategy to fine-tune a compound's electronic and steric profile. researchgate.net The influence of a substituent is generally understood through a combination of its inductive and resonance effects. libretexts.org
Electronic Effects: Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs (like -OH, -OR, -NH₂) increase the electron density of the aromatic ring, which can strengthen cation-π interactions. EWGs (like -CF₃, -NO₂, -CN) decrease the ring's electron density. Research on substituted phenyl rings demonstrates that EDGs tend to increase the shielding effect of the ring, while EWGs have the opposite effect. nih.govresearchgate.net The electronic nature of the ring can be crucial for its orientation and binding energy within an active site.
Steric and Positional Effects: The position of the substituent (ortho, meta, or para relative to the side chain) is critical. An ortho-substituent, for example, can impose a conformational restriction on the side chain, forcing it into a specific orientation that may be more or less favorable for binding. In studies of dopamine (B1211576) reuptake inhibitors, the inhibitory effect of compounds varied significantly based on whether the aromatic substituent was a phenyl, thiophenyl, or another substituted phenyl group. biomolther.org
Table 5.2.3: Influence of Aromatic Ring Substitutions on Predicted Activity Assuming the parent structure this compound and adding a second substituent.
| Compound | Added Substituent (Position) | Electronic Effect | Predicted Biological Activity | Rationale |
|---|---|---|---|---|
| Analogue 9 | 3-Fluoro (-F) | Electron-withdrawing (Inductive) | Moderate | Small size minimizes steric clash; alters ring electronics. |
| Analogue 10 | 3-Chloro (-Cl) | Electron-withdrawing (Inductive) | Potentially Higher | Increases lipophilicity; may form specific halogen bonds. |
| Analogue 11 | 3-Methyl (-CH₃) | Electron-donating (Inductive) | Potentially Lower | Adds steric bulk which may be unfavorable; minor electronic effect. |
Correlations between Structural Features and Predicted Binding Affinities
The ultimate goal of an SAR study is to build a predictive model that correlates specific structural features with biological activity. Modern drug design heavily relies on computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, to achieve this. mdpi.com
For the this compound series, a 3D-QSAR model would likely reveal distinct regions around the molecule where steric bulk, positive electrostatic potential, and hydrophobicity are either favorable or unfavorable for binding. mdpi.com
Molecular Docking: Docking simulations can provide a structural hypothesis for how these analogues bind to a target protein. nih.gov For instance, docking studies might predict that the protonated amine of the N-methylmethanamine side chain forms a salt bridge with an aspartate residue, while the 4-isopropoxyphenyl group sits (B43327) within a hydrophobic pocket. biomolther.org Such models can explain why a bulkier group like isopropoxy is favored over methoxy, or why an N-ethyl group might offer better hydrophobic contacts than an N-methyl group. nih.gov Computational studies can also rationalize why a particular stereochemistry is essential for activity, as steric clashes can arise from incorrect spatial orientation of substituents. nih.gov
QSAR Models: A QSAR model for this series would mathematically correlate descriptors of the molecules (e.g., logP for lipophilicity, molar refractivity for size, Hammett constants for electronic effects) with their measured binding affinities. The resulting equation would quantify the importance of each feature. For example, a model might confirm that activity increases with the lipophilicity of the 4-alkoxy group up to a certain point (the "bilinear model"), after which steric bulk becomes detrimental.
Enzymatic Transformations and Mechanistic Metabolism Studies of 1 4 Isopropoxyphenyl N Methylmethanamine
Identification of Potential Metabolic Pathways via Biotransformation
The biotransformation of aryl-alkyl amines like 1-(4-isopropoxyphenyl)-N-methylmethanamine is expected to proceed through several well-established metabolic pathways. The metabolism of such secondary amines typically involves two primary routes: N-dealkylation and N-hydroxylation, primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net
N-Dealkylation: This pathway involves the removal of the methyl group from the nitrogen atom, a process known as N-demethylation. This reaction would convert this compound into its corresponding primary amine, 1-(4-isopropoxyphenyl)methanamine, and formaldehyde. mdpi.com This process is a common metabolic route for many N-methylated drugs. mdpi.com
N-Hydroxylation: This pathway involves the addition of a hydroxyl group to the nitrogen atom, forming an N-hydroxy metabolite. This can be a critical step, as N-hydroxylated metabolites are often reactive and can be precursors to the formation of metabolic-intermediate (MI) complexes with enzymes like cytochrome P450. nih.govresearchgate.net
O-Dealkylation: The isopropoxy group on the phenyl ring presents another potential site for metabolism. O-dealkylation of the isopropyl group would lead to the formation of a phenolic metabolite, 4-(1-(methylamino)ethyl)phenol.
Aromatic Hydroxylation: The phenyl ring itself can undergo hydroxylation at various positions, although this is often a less favored pathway compared to reactions at the more labile amine and ether functionalities.
These pathways can occur concurrently, leading to a diverse array of metabolites. The relative contribution of each pathway is dependent on the specific enzymes involved and the physicochemical properties of the compound.
In Vitro Enzyme-Mediated Transformation Studies
Cytochrome P450 enzymes are the primary catalysts for the metabolism of a vast number of xenobiotics, including aryl-alkyl amines. nih.govresearchgate.net The metabolism of secondary amines often leads to the formation of metabolic-intermediate (MI) complexes, which can cause time-dependent inhibition of P450 enzymes. nih.gov This process involves the oxidation of the amine, leading to a reactive species that binds tightly to the heme iron of the enzyme. nih.gov It is highly probable that this compound would be a substrate for one or more CYP450 isoforms.
Different CYP450 isoforms exhibit varying substrate specificities. For other secondary alkyl amines, isoforms such as CYP2C11, CYP2C19, and CYP3A4 have been shown to be involved in their metabolism. nih.govresearchgate.net For instance, studies on desipramine (B1205290) and (S)-fluoxetine have implicated CYP2C11 and CYP2C19, respectively, in their N-hydroxylation and subsequent MI complex formation. nih.govresearchgate.net It is plausible that these or other common drug-metabolizing isoforms like CYP2D6 would also be involved in the biotransformation of this compound. Additionally, flavin-containing monooxygenases (FMOs) can also catalyze the N-oxygenation of secondary amines. pnas.orgnih.gov
Table 1: Potential Enzymes Involved in the Metabolism of Aryl-Alkyl Amines
| Enzyme Family | Specific Isoforms (Examples) | Potential Metabolic Reaction |
| Cytochrome P450 | CYP2C11, CYP2C19, CYP3A4, CYP2D6 | N-dealkylation, N-hydroxylation, O-dealkylation, Aromatic hydroxylation |
| Flavin-containing Monooxygenase | FMO1, FMO3 | N-oxygenation |
| Amine N-methyltransferases | - | N-methylation (of primary amine metabolites) |
This table is based on general knowledge of aryl-alkyl amine metabolism and does not represent specific experimental data for this compound.
The kinetics of aryl-alkyl amine metabolism by CYP450 enzymes can be complex. The formation of MI complexes, for instance, is a time-dependent process that can lead to non-linear kinetics. nih.gov Studies on analogous compounds have shown that the rate of MI complex formation can vary significantly depending on the specific amine and the CYP450 isoform involved. nih.govresearchgate.net
The reaction mechanism for N-dealkylation proceeds via an unstable carbinolamine intermediate, which then spontaneously cleaves to yield the dealkylated amine and an aldehyde. mdpi.com The N-hydroxylation pathway leads to the formation of a hydroxylamine, which can be further oxidized to a nitroso intermediate that forms the MI complex with the P450 heme iron. nih.gov Research on desipramine has indicated that N-hydroxylation can be a major pathway leading to MI complex formation. nih.govresearchgate.net
Table 2: Kinetic Parameters for the Metabolism of Representative Secondary Alkyl Amines
| Compound | Enzyme | Metabolic Pathway | Km (µM) | Vmax (nmol/min/nmol P450) |
| Desipramine | CYP2C11 | N-hydroxylation leading to MI complex | ~2.9 | Not Reported |
| (S)-Fluoxetine | CYP2C19 | N-hydroxylation leading to MI complex | ~3.6 | Not Reported |
| N-Desmethyldiltiazem | CYP3A4 | N-hydroxylation leading to MI complex | ~0.8 | Not Reported |
Data extracted from studies on other secondary alkyl amines and may not be representative for this compound. nih.govresearchgate.net
Role of Specific Enzyme Systems in the Chemical Fate of Aryl-Alkyl Amine Compounds
The chemical fate of aryl-alkyl amines is determined by the interplay of various enzyme systems. While CYP450s are central to the initial oxidative metabolism, other enzymes can also play significant roles. For example, if this compound undergoes N-demethylation to its primary amine metabolite, this primary amine could then be a substrate for other enzymes, such as amine N-methyltransferases, which could potentially remethylate it. pnas.orgnih.gov
Furthermore, the metabolites generated by these enzymes can have different pharmacological or toxicological profiles compared to the parent compound. For instance, N-hydroxylated metabolites are often more reactive, while N-dealkylated metabolites may exhibit altered receptor binding affinities. The formation of MI complexes with CYP450 enzymes can lead to drug-drug interactions by inhibiting the metabolism of other co-administered drugs. nih.gov
Biocatalytic Potential for Derivatization or Degradation Pathways
The enzymatic machinery involved in the metabolism of aryl-alkyl amines also holds potential for biocatalytic applications. Enzymes, with their high selectivity and efficiency, can be harnessed for the synthesis of novel derivatives or for the degradation of these compounds.
Derivatization: Engineered methyltransferases have been successfully used for the regioselective N-methylation of various heterocyclic compounds. nih.govnih.gov Similar enzymatic strategies could potentially be applied to selectively modify the amine group of this compound or its metabolites, leading to new chemical entities with potentially desirable properties. Biocatalytic cascades combining different enzymes, such as reductases and aminases, are also being developed for the asymmetric synthesis of complex amines. researchgate.net
Degradation: The same enzymes that metabolize these compounds in the body could be utilized for their bioremediation or degradation in environmental contexts. Understanding the metabolic pathways is the first step toward designing enzymatic systems for the breakdown of such chemical structures.
Future Directions in Research on 1 4 Isopropoxyphenyl N Methylmethanamine
Exploration of Novel Synthetic Methodologies
The synthesis of N-methylated phenethylamine (B48288) derivatives can be approached through various established and emerging chemical strategies. Future research on the synthesis of 1-(4-Isopropoxyphenyl)-N-methylmethanamine could focus on developing more efficient, sustainable, and scalable methods.
One promising avenue is the use of green chemistry principles. For instance, the application of natural deep eutectic solvents (NADES) in combination with microwave irradiation has been shown to be effective for related reactions, such as the synthesis of bis-tetronic acids from derivatives of 4-methoxybenzaldehyde. google.comwikipedia.org This approach could be adapted for the synthesis of this compound, potentially leading to higher yields and reduced environmental impact compared to traditional methods.
Another area of exploration is the refinement of classical synthetic routes. The Leuckart reaction, which involves the reductive amination of an aldehyde, is a well-known method for producing amines. google.com Further research could optimize this reaction for this compound by exploring various reducing agents and reaction conditions. Additionally, methods involving the N-methylation of the corresponding primary amine, 1-(4-Isopropoxyphenyl)methanamine, using reagents like methyl iodide after protecting the amino group, could be further investigated for improved efficiency and selectivity. wikipedia.orgresearchgate.net
A comparison of potential synthetic approaches is presented in the table below:
| Synthetic Method | Potential Advantages | Areas for Research | Illustrative Precedent |
| Microwave-Assisted NADES Catalysis | Green solvent, potentially higher yields, shorter reaction times. | Screening of different NADES compositions, optimization of microwave parameters. | Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one). google.comwikipedia.org |
| Optimized Leuckart Reaction | Readily available starting materials, established methodology. | Exploration of novel catalysts and reducing agents to improve yield and purity. | General synthesis of phenethylamine derivatives. google.com |
| N-Methylation of Primary Amine | Stepwise approach allowing for controlled synthesis. | Development of more efficient and safer methylating agents and deprotection steps. | Synthesis of N-methylphenethylamine. wikipedia.org |
Integration of Advanced Computational Approaches for Predictive Modeling
Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research. For this compound, computational modeling can be employed in several key areas.
Structure-activity relationship (SAR) studies, which have been extensively used for other phenethylamine derivatives, can provide insights into how structural modifications might affect the biological activity of this compound. nih.govbiomolther.orgnih.gov By building computational models based on a library of related compounds, researchers can predict the affinity of this specific molecule for various biological targets.
Furthermore, advanced computational methods like density functional theory (DFT) can be used to evaluate the metabolic selectivity of the compound by enzymes such as cytochrome P450. This can help in predicting potential metabolites and understanding the compound's metabolic fate. Molecular docking simulations can also be employed to visualize and predict the interactions of this compound with the binding sites of various receptors, providing a rational basis for its potential pharmacological effects. nih.gov
The following table outlines potential computational modeling applications:
| Computational Approach | Objective | Potential Insights | Relevant Precedent |
| Structure-Activity Relationship (SAR) | Predict biological activity based on chemical structure. | Identification of key structural features for target interaction. | SAR studies on phenethylamine and tryptamine (B22526) derivatives. biomolther.orgnih.gov |
| Density Functional Theory (DFT) | Evaluate metabolic stability and selectivity. | Prediction of metabolic pathways and potential metabolites. | Evaluation of thioridazine (B1682328) metabolism by CYP450. |
| Molecular Docking | Simulate binding to biological targets. | Understanding of binding modes and prediction of binding affinity. | Docking simulations of β-PEA derivatives with the dopamine (B1211576) transporter. nih.gov |
Mechanistic Studies of Enzymatic Biotransformation Pathways
Understanding how this compound is metabolized in biological systems is crucial for any potential application. The presence of an ether linkage and an N-methyl group suggests that it would be a substrate for several metabolic enzymes.
Future research should focus on identifying the specific enzymes responsible for its biotransformation. Cytochrome P450 (CYP) enzymes are known to metabolize a wide range of xenobiotics, including compounds with ether linkages. wikipedia.org Studies with specific CYP isoforms could elucidate the primary metabolic pathways. For instance, the degradation of similar ether compounds has been shown to be initiated by oxidation at the Cα position of the ether linkage. nih.gov
Additionally, the N-methyl group is a likely target for monoamine oxidase (MAO) enzymes, which are known to deaminate N-methylated phenethylamines. wikipedia.org Investigating the interaction of this compound with MAO-A and MAO-B would provide valuable information on its metabolic stability and potential for neuromodulatory effects. The KEGG PATHWAY database provides a comprehensive resource for exploring potential metabolic pathways for xenobiotics. genome.jp
Key areas for enzymatic biotransformation research are summarized below:
| Enzyme Family | Potential Metabolic Reaction | Research Focus | Related Research |
| Cytochrome P450 (CYP) | O-dealkylation of the isopropoxy group, hydroxylation of the phenyl ring. | Incubation with a panel of human CYP isoforms to identify key metabolizing enzymes. | Metabolism of diethyl ether and other ether-containing compounds. wikipedia.orgnih.gov |
| Monoamine Oxidase (MAO) | Deamination of the N-methylmethanamine side chain. | In vitro assays with MAO-A and MAO-B to determine substrate specificity and turnover rate. | Metabolism of N-methylphenethylamine. wikipedia.org |
| Flavin-containing Monooxygenases (FMO) | N-oxidation of the secondary amine. | Investigating the role of FMOs in the overall metabolism of the compound. | General xenobiotic metabolism. |
Development of High-Throughput Screening Assays for Chemical Space Exploration
To explore the potential biological activities of this compound and its analogs, the development of high-throughput screening (HTS) assays is essential. wikipedia.orgbldpharm.com HTS allows for the rapid testing of a large number of compounds against specific biological targets.
Given its phenethylamine backbone, this compound could potentially interact with a variety of receptors in the central nervous system, such as dopamine, serotonin (B10506), and adrenergic receptors. researchgate.net HTS assays can be designed to measure the binding affinity of the compound to these receptors or to assess its functional activity as an agonist or antagonist. nih.gov
Fluorescence-based assays, such as fluorescence polarization and FRET (Förster resonance energy transfer), are commonly used in HTS to monitor molecular interactions. bldpharm.com Cell-based assays, including reporter gene assays and calcium mobilization assays, can provide information on the functional consequences of receptor binding. The development of such assays would enable the efficient screening of a library of derivatives of this compound to identify compounds with desired biological profiles.
The table below details potential HTS assay development:
| Assay Type | Principle | Target Class | Example Application |
| Radioligand Binding Assay | Competition with a labeled ligand for receptor binding. | G-protein coupled receptors (GPCRs), ion channels. | Determining binding affinity to serotonin receptors. biomolther.orgnih.gov |
| Fluorescence Polarization | Measures changes in the rotation of a fluorescently labeled molecule upon binding. | Protein-ligand interactions. | General hit identification in drug discovery. wikipedia.org |
| Cell-Based Reporter Gene Assay | Measures the activation of a downstream signaling pathway through the expression of a reporter gene. | GPCRs, nuclear receptors. | Screening for agonists or antagonists of specific receptors. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Isopropoxyphenyl)-N-methylmethanamine, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via reductive amination of 4-isopropoxybenzaldehyde with methylamine, followed by purification using column chromatography (silica gel, ethyl acetate/hexane gradient). Optimization involves adjusting stoichiometric ratios (e.g., 1.2:1 aldehyde:amine) and reaction temperature (40–60°C) to improve yields . For intermediates, catalytic hydrogenation (10% Pd/C, H₂ at 50 psi) is effective for reducing imine bonds .
- Data Contradiction : Lower yields (<50%) reported in early attempts may stem from incomplete imine formation; FT-IR monitoring of the C=N stretch (1630–1690 cm⁻¹) ensures intermediate integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H NMR (CDCl₃) shows characteristic signals: δ 1.25 ppm (isopropyl CH₃), δ 3.45 ppm (N–CH₃), and δ 6.8–7.2 ppm (aromatic protons) .
- MS : ESI-MS typically displays [M+H]⁺ at m/z 208.2, with fragmentation patterns confirming the isopropoxy and methylamine groups .
- HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA, 70:30) to assess purity (>95%) and detect byproducts .
Q. What preliminary biological assays are suitable for evaluating this compound’s neuroprotective potential?
- Methodology : Conduct in vitro assays using SH-SY5Y neuronal cells. Pre-treat cells with 1–50 µM compound, then induce oxidative stress with H₂O₂ (100 µM). Measure viability via MTT assay and apoptosis via caspase-3 activity. Structural analogs with branched alkane substituents show enhanced blood-brain barrier permeability, suggesting similar potential here .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to monoamine transporters?
- Methodology : Use molecular docking (AutoDock Vina) with serotonin (SERT) or dopamine (DAT) transporter crystal structures (PDB: 5I71, 4M48). Parameterize the compound’s partial charges via Gaussian09 (B3LYP/6-31G*). Results may indicate preferential binding to DAT (ΔG < −8 kcal/mol), correlating with in vivo locomotor assays in zebrafish .
- Data Contradiction : Discrepancies between predicted and experimental IC₅₀ values (e.g., 10 nM vs. 100 nM) may arise from solvation effects; refine models with explicit water molecules .
Q. What strategies resolve contradictions in metabolic stability data across species?
- Methodology : Compare microsomal stability assays (human vs. rat liver microsomes, 1 mg/mL protein, NADPH). If human clearance is faster, identify cytochrome P450 isoforms (CYP2D6, CYP3A4) via inhibition studies (ketoconazole/quinidine). LC-MS/MS quantifies metabolites like N-demethylated or hydroxylated derivatives . Adjust dosing regimens or introduce fluorine substituents to block metabolic hotspots .
Q. How does the isopropoxy group influence structure-activity relationships (SAR) in serotonin receptor modulation?
- Methodology : Synthesize analogs with methoxy, ethoxy, or cyclopropoxy substituents. Test affinity via radioligand binding (³H-8-OH-DPAT for 5-HT₁A). Tabulate results:
| Substituent | 5-HT₁A Ki (nM) | LogP |
|---|---|---|
| Isopropoxy | 12 ± 2 | 2.8 |
| Methoxy | 45 ± 5 | 2.1 |
| Cyclopropoxy | 8 ± 1 | 3.0 |
- The isopropoxy group balances lipophilicity (LogP ~2.8) and steric bulk, enhancing receptor selectivity over methoxy analogs .
Q. What advanced purification techniques address enantiomeric impurities in the synthesis?
- Methodology : For chiral resolution, use preparative HPLC with a Chiralpak AD-H column (hexane/isopropanol 85:15, 1 mL/min). Monitor enantiomeric excess (>99%) via circular dichroism. Alternatively, employ kinetic resolution with Candida antarctica lipase B to hydrolyze undesired enantiomers .
Methodological Notes
- Synthesis Optimization : Adjust reaction pH (6–7) to minimize byproducts like N-oxides .
- Toxicity Screening : Include hERG channel inhibition assays (patch-clamp, IC₅₀ > 10 µM) to assess cardiac safety .
- Data Reproducibility : Validate NMR assignments with 2D techniques (HSQC, HMBC) to confirm connectivity in aromatic regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
